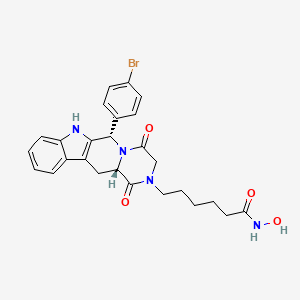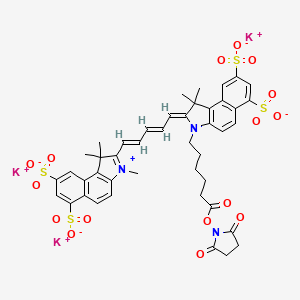
Sulfo-Cyanine5.5 NHS ester (tripotassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cyanine5.5 NHS ester (tripotassium) is an amine-reactive ester of sulfonated far-red Cyanine5.5 fluorophore. This compound is widely used in scientific research for labeling antibodies, proteins, and other biomolecules. It is particularly valued for its applications in near-infrared (NIR) imaging due to its excellent water solubility and low fluorescent background .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cyanine5.5 NHS ester (tripotassium) is synthesized through a series of chemical reactions involving the sulfonation of Cyanine5.5 followed by the activation of the carboxyl group to form the NHS ester. The reaction typically involves the use of N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of Sulfo-Cyanine5.5 NHS ester (tripotassium) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cyanine5.5 NHS ester (tripotassium) primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary or secondary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and other biomolecules .
Common Reagents and Conditions
The reaction typically requires a slightly basic pH (around 8.5-9.4) to ensure the amine groups are nucleophilic enough to attack the NHS ester. Common reagents include buffers such as bicarbonate or phosphate buffers .
Major Products
The major product of the reaction is the amide bond formed between the Sulfo-Cyanine5.5 NHS ester and the target biomolecule. This labeled biomolecule can then be used for various imaging and analytical applications .
Scientific Research Applications
Sulfo-Cyanine5.5 NHS ester (tripotassium) has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions and processes.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic imaging, particularly in NIR imaging for non-invasive visualization of biological tissues.
Industry: Applied in the development of biosensors and diagnostic assays
Mechanism of Action
The mechanism of action of Sulfo-Cyanine5.5 NHS ester (tripotassium) involves the formation of a stable amide bond with primary or secondary amines on the target biomolecule. This covalent attachment allows the fluorophore to be permanently linked to the biomolecule, enabling its detection and visualization using fluorescence-based techniques. The sulfonated nature of the fluorophore ensures high water solubility and low non-specific binding, making it ideal for biological applications .
Comparison with Similar Compounds
Similar Compounds
- Sulfo-Cyanine5 NHS ester
- Sulfo-Cyanine7 NHS ester
- Cyanine5.5 NHS ester
Uniqueness
Sulfo-Cyanine5.5 NHS ester (tripotassium) stands out due to its excellent water solubility and low fluorescent background, which are critical for in vivo imaging applications. Compared to other similar compounds, it offers a balance of high fluorescence intensity and low non-specific binding, making it highly suitable for sensitive biological assays .
Properties
Molecular Formula |
C44H42K3N3O16S4 |
|---|---|
Molecular Weight |
1114.4 g/mol |
IUPAC Name |
tripotassium;(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C44H45N3O16S4.3K/c1-43(2)36(45(5)32-17-15-28-30(41(32)43)22-26(64(51,52)53)24-34(28)66(57,58)59)12-8-6-9-13-37-44(3,4)42-31-23-27(65(54,55)56)25-35(67(60,61)62)29(31)16-18-33(42)46(37)21-11-7-10-14-40(50)63-47-38(48)19-20-39(47)49;;;/h6,8-9,12-13,15-18,22-25H,7,10-11,14,19-21H2,1-5H3,(H3-,51,52,53,54,55,56,57,58,59,60,61,62);;;/q;3*+1/p-3 |
InChI Key |
POOHULPRLRMLSC-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)

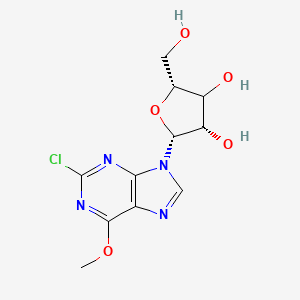




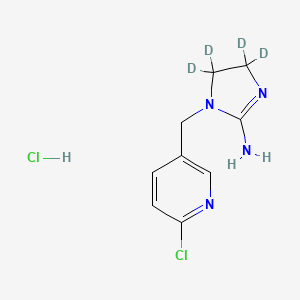

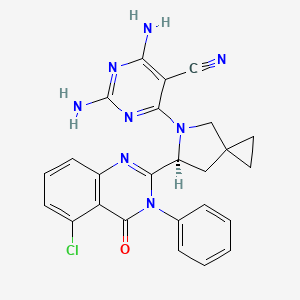

![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)
